13-(2-Oxocyclobutyl)tridecanoic acid
Description
13-(2-Oxocyclobutyl)tridecanoic acid is a modified fatty acid characterized by a tridecanoic acid backbone (C13:0) with a 2-oxocyclobutyl substituent at the 13th carbon. This oxocyclobutyl group introduces a strained four-membered ring system and a ketone functional group, which significantly alters its physicochemical properties and biological activity compared to unmodified tridecanoic acid.
Properties
Molecular Formula |
C17H30O3 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
13-(2-oxocyclobutyl)tridecanoic acid |
InChI |
InChI=1S/C17H30O3/c18-16-14-13-15(16)11-9-7-5-3-1-2-4-6-8-10-12-17(19)20/h15H,1-14H2,(H,19,20) |
InChI Key |
JOMLURKMPZVFDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C1CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 13-(2-Oxocyclobutyl)tridecanoic acid can be achieved through several routes. One common method involves the reaction of tridecanoic acid with cyclobutanone under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the cyclobutyl ring. Industrial production methods may involve the use of advanced techniques like column chromatography and multidimensional liquid chromatography (MDLC) for purification .
Chemical Reactions Analysis
13-(2-Oxocyclobutyl)tridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
13-(2-Oxocyclobutyl)tridecanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Medicine: Its potential antimicrobial activity makes it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of 13-(2-Oxocyclobutyl)tridecanoic acid involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. This antimicrobial activity is enhanced when the compound is used in combination with silver nanoparticles, which further destabilize the microbial cell membrane .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs of 13-(2-Oxocyclobutyl)tridecanoic acid, highlighting differences in substituents, molecular formulas, and biological activities:
*Calculated based on structural similarity to Chaulmoogric acid (C₁₈H₃₂O₂) with an additional oxygen atom.
Key Structural Differences:
- Oxocyclobutyl vs. Cyclopentenyl Groups : The 2-oxocyclobutyl group introduces strain and polarity due to the ketone, whereas Chaulmoogric and gorlic acids feature a five-membered cyclopentenyl ring with varying degrees of unsaturation. This difference impacts solubility and metabolic stability .
- Functional Group Variations: The ketone in 13-(2-Oxocyclobutyl)tridecanoic acid may enhance reactivity in redox reactions compared to the hydroxyl group in β-hydroxytridecanoic acid or the non-polar cyclopentenyl group in Chaulmoogric acid .
Antimicrobial and Antileprotic Activity:
- Chaulmoogric acid (13-(2-Cyclopenten-1-yl)tridecanoic acid) is a well-documented antileprotic agent, historically used to treat leprosy by targeting Mycobacterium leprae. Its ethyl ester form improves bioavailability .
- 13-(2-Cyclopenten-1-yl)tridecanoic acid also exhibits antibacterial properties, though its mechanism remains less studied compared to Chaulmoogric acid .
- Gorlic acid (13-(cyclopent-2-enyl)-tridec-6-enoic acid) combines a cyclopentenyl group with a double bond in the fatty acid chain, enhancing its interaction with microbial membranes and conferring broader antimicrobial activity .
Physicochemical Properties
- Solubility: Tridecanoic acid derivatives are generally hydrophobic, but substituents like oxocyclobutyl (polar ketone) or hydroxyl groups increase water solubility marginally. For example, β-hydroxytridecanoic acid is more polar than Chaulmoogric acid .
- Stability: The strained oxocyclobutyl ring may render 13-(2-Oxocyclobutyl)tridecanoic acid less stable under acidic or high-temperature conditions compared to cyclopentenyl analogs .
Analytical Methods and Quantification
- Tridecanoic acid derivatives are commonly analyzed via GC or CE methodologies. For instance, tridecanoic acid quantification in lipid matrices involves calibration curves and response factor corrections, as demonstrated in forage sample analyses .
- Structural elucidation of analogs like 13-oxo-13-(o-tolyl)tridecanoic acid relies on NMR and HRESIMS, emphasizing the importance of methylene chain length and substituent positioning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
